molecular formula C18H14ClN3O2 B11272799 1-(4-Chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

1-(4-Chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No.: B11272799
M. Wt: 339.8 g/mol
InChI Key: RMFBVWHHECKKAS-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be formed by the reaction of an appropriate amine with a suitable carbonyl compound, followed by cyclization.

    Coupling of the Rings: The final step involves coupling the oxadiazole and pyrrolidinone rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-thione: Similar structure but with a thione group instead of a ketone.

    1-(4-Chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-amine: Similar structure but with an amine group instead of a ketone.

Uniqueness

1-(4-Chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H14ClN3O2

Molecular Weight

339.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

InChI

InChI=1S/C18H14ClN3O2/c19-14-6-8-15(9-7-14)22-11-13(10-16(22)23)18-20-17(21-24-18)12-4-2-1-3-5-12/h1-9,13H,10-11H2

InChI Key

RMFBVWHHECKKAS-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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